

AST5902 Trimesylate: An In-Depth Technical Guide on a Novel EGFR Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AST5902 trimesylate

Cat. No.: B8143721

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

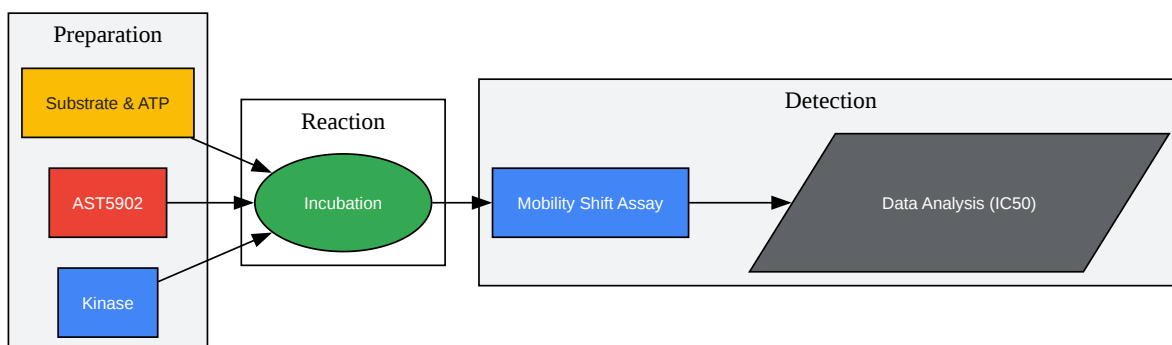
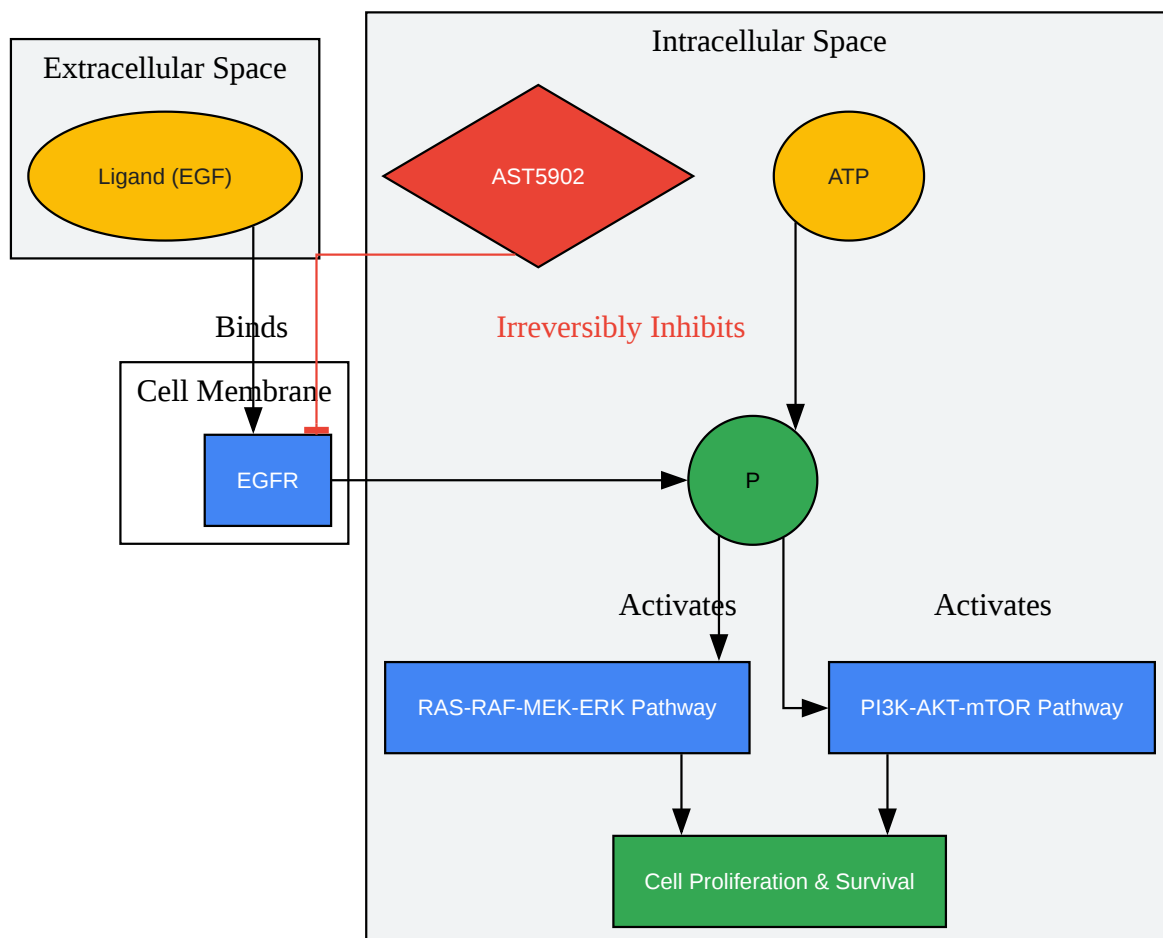
AST5902 trimesylate is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Developed to combat non-small cell lung cancer (NSCLC) harboring both activating EGFR mutations and the T790M resistance mutation, Alflutinib and its metabolite AST5902 represent a significant advancement in targeted cancer therapy. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to AST5902 as an EGFR inhibitor. Both Alflutinib and AST5902 contribute to the in vivo pharmacological activity.[2]

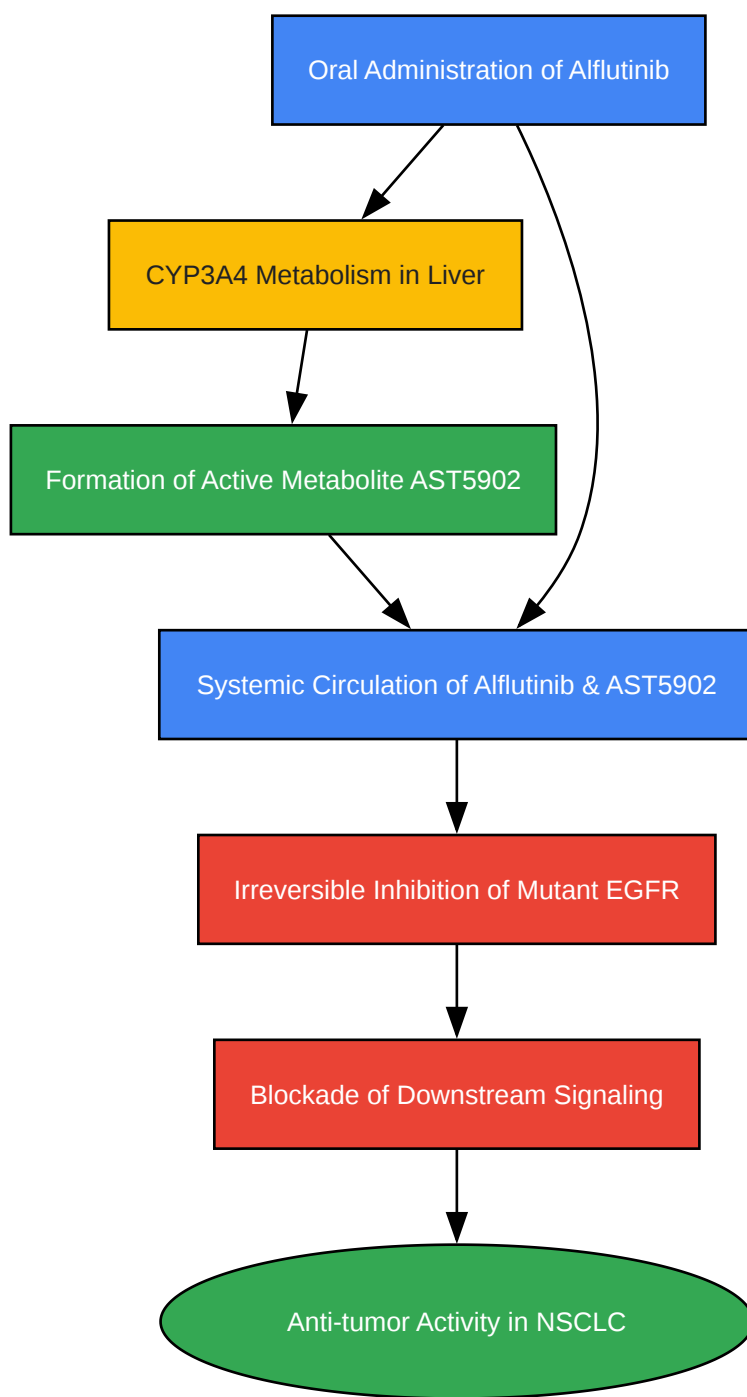
Introduction to AST5902 Trimesylate

AST5902 is formed through the N-demethylation of Alflutinib, a process primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][3] It shares a similar spectrum of activity and selectivity with its parent compound, Alflutinib.[4] The chemical structures of Alflutinib and AST5902 are available.[5] Preclinical and clinical studies have demonstrated that AST5902 has comparable exposure to Alflutinib at steady-state clinical doses, underscoring its significant contribution to the overall therapeutic effect.[4]

Mechanism of Action

AST5902, like its parent compound, is an irreversible inhibitor of EGFR. It is designed with a trifluoro-ethoxypyridine group which is believed to enhance its interaction with the hydrophobic pocket of the EGFR kinase domain across various mutant forms.[4] This covalent binding to a cysteine residue (C797) within the ATP-binding site of the EGFR kinase domain leads to the inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[6]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Afloglutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on Furmonertinib (Afloglutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, "uncommon-G719X, S768I, L861Q") Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furmonertinib (Afloglutinib, AST2818) is a potential positive control drug comparable to rifampin for evaluation of CYP3A4 induction in sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arrivent.com [arrivent.com]
- 5. researchgate.net [researchgate.net]
- 6. First report of furmonertinib as a first-line treatment in advanced lung adenocarcinoma patients harboring EGFR exon 20 insertion mutations after the kinase domain α C-helix: Two case reports and a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AST5902 Trimesylate: An In-Depth Technical Guide on a Novel EGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8143721#ast5902-trimesylate-as-an-egfr-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com